molecular formula C17H14N4O3S B4563582 N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No.: B4563582
M. Wt: 354.4 g/mol
InChI Key: NBTCHTHDLVYSRL-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.07866149 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Compounds and Anticancer Activity

Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, have been synthesized. These compounds exhibit potential as anticancer agents by inhibiting the growth and propagation of human leukemia cells. The mechanism involves acting as bridging ligands that form complex structures with the metals, showcasing their application in medicinal chemistry and oncology research (Pakhontsu et al., 2014).

Photo-degradation of DNA and Antimicrobial Activity

Carbothioamide ruthenium (II) complexes, incorporating similar hydrazinecarbothioamide ligands, have been studied for their ability to bind with DNA via intercalation mechanisms. These studies offer insights into the design of new drugs targeting genetic material, with potential applications in treating various diseases including cancer (Muthuraj & Umadevi, 2018).

Catalytic Activity in Organic Synthesis

Research has also explored the use of hydrazinecarbothioamide derivatives in the synthesis of transition metal complexes that serve as catalysts for olefin cyclopropanation. These findings are significant for the field of synthetic chemistry, providing efficient pathways for the synthesis of cyclopropane derivatives, which are valuable in pharmaceuticals and materials science (Youssef et al., 2009).

Antiviral and Drug Design Applications

A study on a derivative of hydrazinecarbothioamide revealed its potential as an antiviral molecule against SARS-CoV-2. The research utilized quantum chemical computations and molecular docking to explore its binding efficiency with the virus's protease, demonstrating its application in drug discovery and design, particularly in the context of pandemics (Mary et al., 2020).

Antimicrobial Applications

Several studies have synthesized new coumarin and dicoumarol derivatives, including compounds similar to this compound, to evaluate their antimicrobial activity. These compounds have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics (Regal et al., 2020).

Properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)-3-(pyridine-3-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-7-15(22)24-14-8-12(4-5-13(10)14)19-17(25)21-20-16(23)11-3-2-6-18-9-11/h2-9H,1H3,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCHTHDLVYSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.